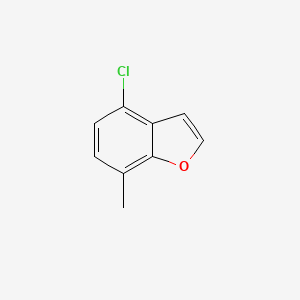

4-Chloro-7-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

4-chloro-7-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7ClO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,1H3 |

InChI Key |

JNBRYZQPDMSSRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 7 Methylbenzofuran and Its Analogues

Classical Synthetic Approaches for Benzofuran (B130515) Ring Formation

Traditional methods for constructing the benzofuran core have long been established and continue to be valuable tools in organic synthesis. These approaches typically rely on intramolecular reactions to form the crucial oxygen-containing heterocyclic ring.

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of a C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.comsioc-journal.cn A variety of substrates and reaction conditions can be employed to achieve this transformation.

One common strategy involves the acid-catalyzed cyclization and dehydration of α-aryloxyketones or related carbonyl-containing compounds. rsc.org For instance, the cyclization of an α-phenoxycarbonyl compound can be used to build the five-membered furanoid ring, although regiochemical control can be an issue if both ortho positions on the benzene ring are unsubstituted. oregonstate.edu In such cases, the reaction often favors the sterically less-hindered product. oregonstate.edu

Another classical approach is the base-promoted intramolecular cyclization. A facile, transition-metal-free method utilizes potassium t-butoxide to promote the cyclization of o-bromobenzylketones, a method that demonstrates broad substrate tolerability. researchgate.net Similarly, the dehydrative decarboxylation of o-acylphenoxyacetic acids upon treatment with a base represents a long-standing methodology for preparing benzofurans. mdpi.com More recent variations include iron(III)-chloride-mediated intramolecular cyclization of electron-rich aryl ketones, which constructs the benzofuran ring through a direct oxidative aromatic C-O bond formation. nih.gov

| Cyclization Strategy | Starting Material Type | Key Reagents/Conditions | Description | Reference |

| Perkin Rearrangement | Coumarin (B35378) derivatives | Base (e.g., Sodium ethoxide) | Rearrangement of coumarin derivatives to form benzofuran-2-carboxylic acids. | |

| Acid-Catalyzed Cyclodehydration | α-Aryloxyketones | Strong acids (e.g., H₂SO₄, PPA) | An α-aryloxyketone undergoes cyclization onto the aromatic ring followed by dehydration to form the benzofuran. rsc.org | rsc.org |

| Base-Promoted Cyclization | o-Halobenzylketones | Strong base (e.g., KOtBu) | Intramolecular nucleophilic substitution to form the furan ring, offering a metal-free alternative. researchgate.net | researchgate.net |

| Oxidative Cyclization | o-Allylphenols | PdCl₂(C₂H₄)₂, BQ | Palladium(II)-catalyzed oxidative annulation of in situ generated o-cinnamyl phenols. nih.gov | nih.gov |

The Friedel-Crafts reaction is a fundamental process in organic chemistry for attaching acyl or alkyl groups to aromatic rings and has been adapted for benzofuran synthesis. wisdomlib.orgmdpi.com The intramolecular Friedel-Crafts acylation of phenoxyacetyl chlorides, for example, can lead to the formation of benzofuran-3(2H)-ones, which are valuable intermediates that can be converted to benzofurans.

However, direct Friedel-Crafts acylation on a pre-formed benzofuran ring often presents challenges with regioselectivity. nih.gov The reaction on 2-substituted benzofurans can lead to a mixture of regioisomers, with acylation occurring at the 3-, 6-, and sometimes 4-positions. nih.gov The distribution of these products is influenced by the nature of the substituent on the benzofuran ring and the aroyl chloride used. nih.gov For example, the acylation of benzofurans with electron-withdrawing groups can result in the 3-acyl derivative being a minor product. nih.gov

To overcome these selectivity issues, rearrangement strategies have been developed. One such method involves the hypervalent iodine-mediated oxidative rearrangement of 2-hydroxychalcones, which can be selectively transformed into 3-acylbenzofurans under specific acidic or basic conditions. nih.gov This provides a more controlled route to specific isomers that are difficult to obtain through direct acylation. nih.gov

| Method | Substrate | Key Reagents | Product Type | Key Findings | Reference |

| Friedel-Crafts Acylation | 2-Phenylbenzofuran | Aroyl Chloride, Lewis Acid (e.g., AlCl₃) | 3-, 4-, and 6-Aroylbenzofurans | Often produces mixtures of regioisomers; product distribution depends on substituents. nih.gov | nih.gov |

| Chalcone Rearrangement | 2-Hydroxychalcone derivatives | PhI(OAc)₂, Acid or Base | 3-Acylbenzofurans or 3-Formylbenzofurans | Offers high regioselectivity depending on the reaction conditions used for the final transformation step. nih.gov | nih.gov |

| Friedel-Crafts Alkylation | Phenols, Cinnamyl Alcohols | Re₂O₇ | o-Cinnamyl Phenols | Creates a precursor for subsequent oxidative cyclization to form 2-benzyl benzofurans. nih.gov | nih.gov |

Modern Transition-Metal-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Catalysts based on palladium, copper, and nickel offer efficient and highly selective routes for forming the benzofuran scaffold, often under milder conditions than classical methods. acs.orgscribd.com

Palladium catalysts are exceptionally versatile for benzofuran synthesis, promoting a variety of transformations including cross-coupling and C-H activation/functionalization reactions. rsc.org A prominent method is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to yield a 2-substituted benzofuran. organic-chemistry.orgnih.gov This sequence can often be performed in a one-pot procedure. organic-chemistry.org

More advanced strategies involve direct C-H functionalization, which avoids the need for pre-functionalized starting materials like organohalides. rsc.org For example, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce 2,3-disubstituted benzofurans. nih.gov Another innovative approach is the palladium-catalyzed tandem reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a C-H activation/oxidation sequence to construct the benzofuran ring. rsc.org These methods enhance atom and step economy, aligning with the principles of green chemistry. rsc.orgelsevier.es

| Palladium-Catalyzed Reaction | Starting Materials | Catalyst System | Product Type | Reference |

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd catalyst, CuI (co-catalyst), Base | 2-Substituted Benzofurans | A widely used, robust method for building the benzofuran core. organic-chemistry.orgnih.gov |

| Oxidative Annulation | Phenol (B47542), Alkenylcarboxylic Acid | Pd(OAc)₂ | 2,3-Disubstituted Benzofurans | Allows for the formation of highly substituted benzofurans. nih.gov |

| C-H Activation/Oxidation | 2-Hydroxystyrene, Iodobenzene | Pd catalyst | 2-Arylbenzofurans | A tandem reaction that efficiently constructs the benzofuran skeleton. rsc.org |

| Intramolecular Oxidative Cyclization | o-Cinnamyl Phenol | [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzyl Benzofurans | A regioselective 5-exo-trig cyclization process. organic-chemistry.org |

Copper catalysis provides a cost-effective and powerful alternative for synthesizing benzofurans. acs.org One of the most significant copper-mediated methods is the oxidative annulation of phenols with alkynes. rsc.org This process can be catalyzed by a simple copper salt in the presence of an oxidant, such as molecular oxygen, to afford polysubstituted benzofurans in a one-pot procedure. rsc.org

Copper catalysts are also effective in multicomponent reactions. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst can yield complex benzofuran derivatives. acs.org Another approach involves the copper-catalyzed coupling of salicylaldehyde-derived Schiff bases with alkenes. acs.org These methods are valued for their operational simplicity and ability to generate molecular complexity from simple precursors.

| Copper-Catalyzed Reaction | Starting Materials | Catalyst System | Key Features | Reference |

| Aerobic Oxidative Cyclization | Phenol, Alkyne | Cu catalyst, O₂ | One-pot procedure, regioselective synthesis of polysubstituted benzofurans. rsc.org | rsc.org |

| Oxidative Annulation | Phenol, Internal Alkyne | Cu-mediator | Employs unactivated internal alkynes; proceeds via electrophilic carbocupration. rsc.org | rsc.org |

| Three-Component Reaction | o-Hydroxy Aldehyde, Amine, Alkyne | CuI | One-pot synthesis, often performed in green solvents like deep eutectic solvents. acs.org | acs.org |

| Coupling/Cyclization | Salicylaldehyde Schiff Base, Alkenes | CuCl₂, DBU | Yields trifluoroethyl-substituted benzofuran derivatives. acs.org | acs.org |

Nickel catalysis has emerged as a potent tool for constructing the benzofuran nucleus, often enabling unique transformations. acs.org A notable example is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme.de This method allows for the synthesis of various 3-aryl benzofuran derivatives from readily available precursors, tolerating a range of electron-donating and electron-withdrawing groups. organic-chemistry.orgthieme.de

Nickel catalysts also facilitate intramolecular dehydrogenative coupling reactions. The synthesis of 3-aryl benzofurans from ortho-alkenyl phenols can be achieved using a nickel catalyst with molecular oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors. rsc.org Furthermore, recyclable nickel catalyst systems have been developed for reactions such as the dual C-H/O-H functionalization of phenols with mandelic acids, highlighting the growing emphasis on sustainable synthetic methods. rsc.org

| Nickel-Catalyzed Reaction | Starting Materials | Catalyst System | Product Type | Key Advantages | Reference |

| Intramolecular Nucleophilic Addition | Aryl Halide tethered to an Aryl Ketone | Ni(OTf)₂, Ligand (e.g., 1,10-Phen) | Substituted Benzofurans | Effective for substrates with diverse electronic properties. organic-chemistry.orgthieme.de | |

| Intramolecular Dehydrogenative Coupling | o-Alkenyl Phenols | Ni catalyst, O₂ | 3-Aryl Benzofurans | Uses environmentally benign O₂ as the oxidant. rsc.org | rsc.org |

| C-H/O-H Dual Functionalization | Phenols, Mandelic Acids | Ni(OTf)₂ | 3-Aryl Benzofuran-2(3H)-ones | Catalyst can be recycled; solvent-free conditions. rsc.org | rsc.org |

Other Transition-Metal-Catalyzed Transformations

While palladium and copper have been extensively studied, other transition metals like ruthenium, platinum, and iron have emerged as powerful catalysts for benzofuran synthesis, offering alternative reactivity and selectivity.

Ruthenium: Ruthenium catalysts have shown significant promise in the synthesis of benzofurans. rsc.orgresearchgate.net A notable strategy involves the Ru(II)-catalyzed C-H functionalization of N-phenoxypivalamide with internal alkynes. rsc.orgrsc.org This redox-neutral process utilizes an oxidizing directing group, avoiding the need for external oxidants and proceeding under mild conditions to generate benzofuran derivatives in moderate to high yields. rsc.orgrsc.org For instance, the reaction of N-phenoxyacetamide with ethyl 2-butynoate in the presence of a ruthenium catalyst like [Ru(p-cymene)Cl₂]₂ and cesium acetate (B1210297) in dichloromethane (B109758) at room temperature yielded the corresponding benzofuran product. rsc.org This method provides a clean and economical route to functionalized benzofurans. rsc.org Ruthenium catalysts have also been employed in the complete hydrogenation of benzofurans to yield octahydrobenzofurans, demonstrating their versatility in accessing saturated heterocyclic systems. nih.gov Additionally, ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzamides offers an atom-economical pathway to dihydrobenzofurans. acs.org

Platinum: Platinum catalysts are effective in the cyclization of o-alkynylphenyl acetals to produce 2,3-disubstituted benzofurans. organic-chemistry.orgelsevierpure.com The use of PtCl₂ in the presence of an olefin co-catalyst, such as 1,5-cyclooctadiene (B75094) (COD), significantly enhances the reaction, leading to high yields of 3-(α-alkoxyalkyl)benzofurans. organic-chemistry.orgelsevierpure.comacs.org The reaction proceeds through the coordination of platinum to the alkyne's triple bond, followed by nucleophilic attack and rearrangement. organic-chemistry.org This methodology has been successfully applied to the formal synthesis of vibsanol, a natural product with biological activity. organic-chemistry.org

Iron: Iron, being an earth-abundant and low-cost metal, presents an attractive alternative to precious metal catalysts. chinesechemsoc.org Iron(III) chloride (FeCl₃) has been utilized to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofuran rings through direct oxidative aromatic C-O bond formation. mdpi.com The presence of an alkoxy substituent on the benzene ring is crucial for an efficient reaction. mdpi.com A tandem oxidative coupling and annulation reaction of phenols with β-keto esters, catalyzed by FeCl₃·6H₂O and di-tert-butyl peroxide, provides a novel route to polysubstituted benzofurans. thieme-connect.comacs.org This method is significant as it deviates from the expected Pechmann condensation which typically yields coumarins. thieme-connect.comacs.org Furthermore, one-pot processes using iron and copper catalysts have been developed for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones, involving regioselective iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation. acs.org

| Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Ruthenium(II) | N-phenoxypivalamide, internal alkynes | Redox-neutral, mild conditions, no external oxidant | rsc.orgrsc.org |

| Platinum(II) chloride | o-Alkynylphenyl acetals | High yields of 2,3-disubstituted benzofurans, olefin co-catalyst enhances reaction | organic-chemistry.orgelsevierpure.com |

| Iron(III) chloride | Electron-rich aryl ketones or phenols and β-keto esters | Earth-abundant catalyst, oxidative C-O bond formation, deviates from classical reactions | mdpi.comthieme-connect.comacs.org |

Metal-Free Synthetic Routes and Green Chemistry Approaches

In the quest for more sustainable synthetic methods, metal-free routes and green chemistry approaches have gained significant traction. These strategies aim to reduce environmental impact by minimizing waste, avoiding toxic reagents, and utilizing energy-efficient processes.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Palladium-catalyzed multiple C-H functionalizations have been reviewed as a strategy for synthesizing benzofurans and indoles. rsc.org While many C-H activation strategies rely on transition metals, the development of metal-free alternatives is a growing area of research. These methods often involve the use of strong oxidants or photochemical conditions to facilitate the desired bond formation. For instance, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using PhI(OAc)₂ as a catalyst in the presence of a co-oxidant, provides 2-arylbenzofurans in good yields without the need for a metal catalyst. mdpi.com

The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions. sapub.org

Ultrasonic-Assisted Synthesis: Ultrasound irradiation has been successfully employed in the one-pot synthesis of 2-substituted benzofurans. nih.govresearchgate.net This method can involve a sequential Sonogashira coupling of (trimethylsilyl)acetylene with iodoarenes, followed by desilylation and subsequent coupling with a 2-iodophenol, all performed under ultrasonic conditions. nih.govresearchgate.net This approach has also been used to synthesize benzofuran-oxadiazole hybrids, which have shown potential as tyrosinase inhibitors. mdpi.comdntb.gov.ua The synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) from 1-(2'-hydroxyphenyl)-3-phenyl-propenones using copper acetate in ethanol (B145695) is also accelerated by ultrasonic irradiation, offering higher yields in shorter reaction times compared to conventional heating. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has proven to be a highly efficient method for the synthesis of benzofuran derivatives. sapub.org The Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes with very high yields. nih.gov This technique has also been applied to the synthesis of benzofuran analogs of fenamates, which are non-steroidal anti-inflammatory agents. scispace.com The reaction of ethyl 3-chlorobenzofuran-2-carboxylate with various aromatic amines to produce ethyl 3-arylaminobenzofuran-2-carboxylates is another example where microwave heating drastically reduces the reaction time compared to conventional methods. scispace.com Furthermore, a ruthenium-catalyzed regioselective methyl acylation of 2-arylbenzoazoles to synthesize benzofuran conjugates has been achieved under microwave conditions in water, highlighting a sustainable approach to C-H activation. acs.org

| Method | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Ultrasonic-Assisted | Faster reaction rates, improved yields, milder conditions | One-pot synthesis of 2-substituted benzofurans | nih.govresearchgate.net |

| Microwave-Assisted | Significant reduction in reaction time, high yields | Perkin rearrangement to benzofuran-2-carboxylic acids | nih.gov |

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. researchgate.net They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, and have low toxicity. pnu.ac.ir A copper(I)-catalyzed, one-pot, three-component reaction of o-hydroxy aldehydes, amines, and alkynes in a choline (B1196258) chloride-ethylene glycol deep eutectic solvent has been developed for the synthesis of 3-aminobenzofuran derivatives. researchgate.netacs.orgnih.gov This method offers an environmentally friendly process with an easy workup and good yields. researchgate.netresearchgate.net The use of a choline chloride-zinc chloride DES has also been reported as a catalyst for the regioselective synthesis of dihydrobenzofuro[2,3-b]benzofurans. pnu.ac.ir

Regioselective and Stereoselective Synthesis of 4-Chloro-7-methylbenzofuran Derivatives

Achieving specific regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like derivatives of this compound.

Regioselective Synthesis: The synthesis of polysubstituted benzofurans often requires precise control over the position of substituents. A one-step, titanium tetrachloride-promoted synthesis of benzofurans from phenols and α-haloketones demonstrates high levels of regioselectivity. researchgate.netmdpi.com This method combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step. researchgate.netmdpi.com For phenols with a methyl group, the substitution pattern of the resulting benzofuran is dictated by the directing effect of the substituents on the phenol ring. Furthermore, chalcogenocyclofunctionalization reactions using chalcogen halides and natural products like allyl carvacrol (B1668589) have been shown to produce dihydro-1-benzofuran derivatives with defined regiochemistry. For instance, the reaction of allyl carvacrol with selenium dibromide yields bis[(4-isopropyl-7-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl] selenide. nih.gov

Stereoselective Synthesis: The creation of chiral centers in benzofuran derivatives is a significant challenge. Palladium(II)-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation has been developed for the synthesis of chiral benzofuranones from phenylacetic acids. organic-chemistry.org This reaction utilizes mono-N-protected amino acid (MPAA) ligands to achieve high enantioselectivity. organic-chemistry.org Another powerful strategy is the asymmetric hydrogenation of the benzofuran ring. A ruthenium-N-heterocyclic carbene (NHC) catalyst has been successfully used for the highly enantioselective and diastereoselective complete hydrogenation of benzofurans, leading to the formation of chiral octahydrobenzofurans with multiple stereocenters. nih.gov

Total Synthesis of Complex Natural Products Incorporating Benzofuran Moieties

The benzofuran ring is a core structural element in numerous complex natural products with significant biological activities. rsc.orgdntb.gov.ua The total synthesis of these molecules often features the construction of the benzofuran moiety as a key step. rsc.org

Several strategies have been employed for the construction of the benzofuran core within the context of total synthesis. rsc.org These include acid-catalyzed cyclizations, palladium or platinum-catalyzed ring closures, and intramolecular Friedel-Crafts reactions. rsc.org A notable example is the use of a Pd(II)-catalyzed Wacker-type oxidative cyclization in the synthesis of a benzofuran precursor. rsc.org

A "non-aromatic pool" approach has been developed for the synthesis of benzofuran-based natural products, such as aspergillusene B. sci-hub.se This strategy involves the oxidative haloaromatization of enones to construct the benzofuran system, offering a high degree of modularity. sci-hub.se Another general approach involves the one-pot synthesis of versatile 2-bromobenzofurans as key intermediates, which can then be further elaborated to access a variety of natural products. bohrium.com This method has been used in the first total synthesis of several hydroxyethyl-bearing benzofurans and in a modified synthesis of ailanthoidol, homoegonol, and egonol. bohrium.com

The development of new synthetic methods continues to enable the efficient total synthesis of increasingly complex benzofuran-containing natural products, paving the way for further biological evaluation and the development of new therapeutic agents. rsc.org

Chemical Reactivity and Transformation of 4 Chloro 7 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The benzofuran nucleus can undergo substitution at several positions, with the outcome being significantly influenced by the existing substituents.

The furan (B31954) ring of benzofuran is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to its higher electron density. Attack typically occurs at the C-2 or C-3 position. The presence of the chloro and methyl groups on the benzene ring of 4-Chloro-7-methylbenzofuran primarily exerts an electronic influence on the benzene ring, but can also have a more subtle effect on the reactivity of the furan ring.

Halogenation: The introduction of another halogen atom onto the this compound nucleus would likely occur on the benzene ring, directed by the existing substituents. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. Given the positions of the existing substituents, further halogenation would be expected to occur at the C-5 or C-6 positions of the benzene ring. The mechanism involves the generation of a potent electrophile (e.g., Br+ from Br2 and a Lewis acid catalyst) which then attacks the aromatic ring to form a sigma complex, followed by deprotonation to restore aromaticity.

Alkylation: Friedel-Crafts alkylation would also be directed by the substituents on the benzene ring. msu.edu Similar to halogenation, the incoming alkyl group would be directed to the C-5 or C-6 positions. The reaction proceeds via the formation of a carbocation from an alkyl halide and a Lewis acid, which then acts as the electrophile. youtube.com

| Reaction | Reagents | Expected Major Products |

| Bromination | Br2, FeBr3 | 5-Bromo-4-chloro-7-methylbenzofuran and/or 6-Bromo-4-chloro-7-methylbenzofuran |

| Alkylation | R-Cl, AlCl3 | 5-Alkyl-4-chloro-7-methylbenzofuran and/or 6-Alkyl-4-chloro-7-methylbenzofuran |

Nucleophilic Reactions and Annulation Pathways

While the benzofuran ring itself is generally electron-rich and thus not highly susceptible to nucleophilic attack, the presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution (SNAr) at the C-4 position under certain conditions. For an SNAr reaction to occur, a strong nucleophile and typically activating groups (electron-withdrawing) ortho or para to the leaving group are required. In this compound, the nitro group, which is a strong activating group, is absent, making direct SNAr at the C-4 position challenging. However, with highly reactive nucleophiles or under forcing conditions, displacement of the chloride may be possible.

Annulation pathways, which involve the construction of a new ring onto the existing benzofuran scaffold, could be initiated by nucleophilic attack if a suitable electrophilic site is present or can be generated on a side chain.

Cycloaddition Reactions and Pericyclic Transformations

The furan moiety of benzofuran can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. The reactivity in such reactions is influenced by the electronic properties of the benzofuran. The electron-donating methyl group and the electron-withdrawing chloro group on the benzene ring will have a modest impact on the dienic character of the furan ring. For instance, 4-Chloro-7-nitrobenzofuran, a related compound, is reported to undergo a normal electron-demand Diels-Alder reaction. chemicalbook.com This suggests that this compound could also potentially participate in such transformations, reacting with suitable dienophiles.

Pericyclic transformations, a broader class of reactions that include cycloadditions, electrocyclizations, and sigmatropic rearrangements, are also conceivable. The specific pathways and feasibility would depend on the reaction partners and conditions.

Functional Group Interconversions and Derivatization Strategies

The chloro and methyl groups on the this compound skeleton are amenable to various functional group interconversions, providing pathways for the synthesis of a range of derivatives.

Modification of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position to introduce a haloalkyl group, which can then be further transformed through nucleophilic substitution or elimination reactions. Oxidation of the methyl group could yield a carboxylic acid or an aldehyde functionality.

Modification of the Chloro Group: While direct nucleophilic displacement of the chloro group is challenging, it might be achieved under specific catalytic conditions, such as those employed in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This would allow for the introduction of a wide variety of substituents at the C-4 position.

| Functional Group | Transformation | Typical Reagents | Resulting Functional Group |

| -CH3 | Benzylic Bromination | N-Bromosuccinimide (NBS), light | -CH2Br |

| -CH3 | Oxidation | KMnO4 or other strong oxidants | -COOH |

| -Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |

| -Cl | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NR2 |

Radical Reactions and Mechanistic Investigations

The methyl group of this compound is susceptible to radical reactions, particularly at the benzylic position. youtube.com As mentioned, benzylic halogenation using reagents like N-bromosuccinimide (NBS) proceeds via a radical mechanism initiated by light or a radical initiator. The stability of the resulting benzylic radical intermediate drives the selectivity for this position.

Carbene Insertion Reactions in Benzofuran Systems

Carbene insertion reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of benzofuran chemistry, these reactions provide a versatile methodology for the functionalization of the benzofuran nucleus, leading to the construction of complex molecular architectures. Carbenes, or their metal-stabilized equivalents known as metal carbenoids, are highly reactive intermediates that can insert into C-H bonds or undergo cyclopropanation reactions with the electron-rich furan ring of the benzofuran system. The reactivity and selectivity of these transformations are highly dependent on the nature of the carbene precursor, the catalyst employed, and the substitution pattern of the benzofuran substrate.

The generation of carbenes for these insertion reactions typically involves the decomposition of diazo compounds, often catalyzed by transition metals such as rhodium(II) and copper(I). These catalysts form metal carbene intermediates that modulate the reactivity of the carbene, often leading to higher selectivity compared to free carbenes.

While specific studies on the carbene insertion reactions of this compound are not extensively documented in the reviewed literature, the reactivity of substituted benzofurans in such transformations can be inferred from studies on related systems. The electronic properties of the substituents on the benzofuran ring are expected to play a crucial role in directing the outcome of the reaction. The chloro group at the 4-position, being electron-withdrawing, and the methyl group at the 7-position, being electron-donating, would likely influence the electron density of the furan and benzene rings, thereby affecting the regioselectivity of carbene insertion.

Research Findings on Carbene Reactions with Benzofuran Systems

Rhodium-Catalyzed C-H Insertion Reactions:

Rhodium(II) carboxylates are particularly effective catalysts for carbene C-H insertion reactions. Studies on donor/donor carbenes, which are metal carbenes appended with two electron-donating groups, have shown that they can undergo diastereo- and enantioselective C-H insertion reactions with ether substrates to form benzodihydrofurans nih.govresearchgate.net. These reactions can be performed in the presence of Lewis basic solvents and water due to the attenuated electrophilicity of the donor/donor carbenes nih.govresearchgate.net. The diazo precursors for these carbenes are often generated in situ from hydrazones using mild oxidants like manganese dioxide nih.govresearchgate.net. Sterically encumbered catalysts have been found to be optimal for achieving high diastereoselectivity in these reactions nih.gov.

Copper-Catalyzed Cyclopropanation Reactions:

Copper catalysts, such as copper(II) hexafluoroacetylacetonate, have been successfully employed for the intermolecular cyclopropanation of benzofurans using aryl diazoacetates nih.gov. This dearomative reaction provides a pathway to novel cyclopropane-fused benzofuran derivatives. The use of earth-abundant copper presents a more sustainable alternative to rhodium-based catalysts for such transformations nih.gov. The efficiency of these reactions can be influenced by the choice of both the copper catalyst and the diazo compound.

The following table summarizes representative examples of carbene insertion and cyclopropanation reactions with various benzofuran derivatives, providing insights into the scope and potential outcomes of such reactions.

| Benzofuran Derivative | Carbene Precursor | Catalyst | Reaction Type | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 2-Methylbenzofuran | Ethyl 2-diazo-2-phenylacetate | Rh₂(esp)₂ | C-H Insertion | 2-Methyl-3-(1-ethoxy-1-oxo-2-phenylethan-2-yl)benzofuran | 75 | - | 98 |

| Benzofuran | Methyl phenyldiazoacetate | Cu(hfacac)₂ | Cyclopropanation | Methyl 1-phenyl-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate | 68 | 1.5:1 | - |

| 5-Methoxybenzofuran | Ethyl diazoacetate | Rh₂(OAc)₄ | Cyclopropanation | Ethyl 5-methoxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate | 82 | 2:1 | - |

| 6-Bromobenzofuran | Ethyl diazoacetate | Cu(I)-tBuBOX | Cyclopropanation | Ethyl 6-bromo-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate | 55 | 1:1 | 92 |

| Substituted Aryl Ether | Diphenyldiazomethane | Rh₂(S-DOSP)₄ | Intramolecular C-H Insertion | Densely substituted benzodihydrofuran | 91 | >20:1 | 97 |

This table is a representation of typical results found in the literature for carbene reactions with benzofuran systems and is intended to be illustrative. Specific conditions and outcomes may vary.

In the case of this compound, it is anticipated that intermolecular carbene insertion would likely favor attack at the electron-rich furan ring. The C2-C3 double bond of the furan moiety is a common site for cyclopropanation reactions. Intramolecular C-H insertion reactions, if a suitable tethered diazo group is present, could potentially occur at various positions, with the electronic and steric factors of the chloro and methyl groups influencing the regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 7 Methylbenzofuran and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 4-Chloro-7-methylbenzofuran, a combination of 1D and 2D NMR techniques would provide a complete structural assignment.

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted by considering the parent benzofuran (B130515) structure and applying substituent chemical shift (SCS) effects derived from the chloro and methyl groups. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group, along with their respective positions, influence the electronic environment of each nucleus.

¹H NMR Spectroscopy: The spectrum is expected to show signals for five distinct protons: two on the furan (B31954) ring (H-2 and H-3) and two on the benzene (B151609) ring (H-5 and H-6), in addition to the methyl protons.

Furan Protons (H-2, H-3): The protons on the furan ring typically appear in the downfield region. H-2 is generally more deshielded than H-3 due to its proximity to the oxygen atom. They are expected to appear as doublets due to their mutual coupling.

Benzene Protons (H-5, H-6): These two aromatic protons form an AX spin system and are expected to appear as two distinct doublets with a characteristic ortho coupling constant. The H-5 proton, being ortho to the electron-withdrawing chlorine atom, is predicted to be further downfield than the H-6 proton.

Methyl Protons (H-7-CH₃): The methyl group protons at the C-7 position will appear as a singlet in the upfield aromatic region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Furan Carbons (C-2, C-3): C-2 is typically observed at a lower field than C-3.

Benzene Carbons (C-3a to C-7a): The chemical shifts of the benzene carbons are influenced by the attached substituents. The carbon bearing the chlorine atom (C-4) will be significantly deshielded. The carbon with the methyl group (C-7) will also show a characteristic shift. The quaternary carbons (C-3a and C-7a) involved in the ring fusion will have distinct chemical shifts.

Methyl Carbon (C-7-CH₃): The methyl carbon will appear as a characteristic signal in the high-field (upfield) region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~7.65 (d) | ~145.5 |

| 3 | ~6.78 (d) | ~107.0 |

| 3a | - | ~127.8 |

| 4 | - | ~129.5 |

| 5 | ~7.20 (d) | ~122.0 |

| 6 | ~7.05 (d) | ~125.0 |

| 7 | - | ~123.5 |

| 7-CH₃ | ~2.50 (s) | ~15.5 |

| 7a | - | ~153.0 |

| Note: Predicted values are estimations based on additive models and data from benzofuran, chlorotoluenes, and general substituent effects. Solvent: CDCl₃. Multiplicity: s = singlet, d = doublet. |

2D NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between H-2 and H-3, and a strong cross-peak between the ortho-coupled H-5 and H-6 protons. A weak, long-range coupling might also be observed between the furan protons and the benzene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the predicted proton signals to their corresponding carbon signals: H-2 to C-2, H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for mapping the molecular skeleton. Expected key correlations would include:

H-2 correlating to C-3, C-3a, and C-7a.

H-3 correlating to C-2, C-3a, and C-4.

H-5 correlating to C-3a, C-4, and C-7.

Methyl protons correlating to C-6, C-7, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this compound, NOESY helps confirm through-space proximities. A key NOE would be expected between the methyl protons at C-7 and the H-6 proton, confirming their adjacent positions on the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by modes arising from the benzofuran core, the C-Cl bond, and the methyl group.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ range.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the aromatic and furan rings gives rise to a series of characteristic bands between 1610 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: The aryl-ether C-O-C stretching vibrations are expected to produce strong bands in the FT-IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds occur in the 1450-700 cm⁻¹ region and are highly characteristic of the substitution pattern.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3050 | Medium-Weak |

| Methyl C-H Stretch | 2980 - 2920 | 2980 - 2920 | Medium |

| Aromatic C=C Stretch | 1610, 1580, 1470 | 1610, 1580, 1470 | Strong |

| Aryl C-O-C Stretch | ~1250 | Weak | Strong |

| C-Cl Stretch | ~750 | ~750 | Strong |

| C-H Out-of-Plane Bend | 880 - 820 | 880 - 820 | Strong |

| Note: These are typical frequency ranges for the assigned functional groups. |

Benzofuran is a rigid, planar molecule. The substitution with a chlorine atom and a methyl group is not expected to introduce significant conformational flexibility. Therefore, the vibrational spectra would primarily reflect this stable planar conformation. The observed frequencies would be characteristic of this single, low-energy conformer, and analysis would focus on confirming the substitution pattern rather than identifying different conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran system contains a conjugated π-electron system, making it a chromophore that absorbs in the UV region. researchgate.net

The UV-Vis spectrum of benzofuran typically shows two main absorption bands, which are analogous to the α- and p-bands of naphthalene (B1677914) or the ¹Lₐ and ¹Lₑ bands of benzene. These absorptions are due to π → π* electronic transitions within the aromatic system. researchgate.netresearchgate.net

For this compound, the substituents on the benzene ring will act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε) of the parent benzofuran chromophore.

Chloro Group (Cl): As an auxochrome, the chlorine atom with its lone pairs can participate in resonance with the ring, typically causing a bathochromic (red) shift of the absorption bands.

Methyl Group (CH₃): The methyl group is a weak electron-donating group that also typically induces a small bathochromic shift.

The combined effect of these two groups is expected to shift the absorption bands of this compound to longer wavelengths compared to unsubstituted benzofuran. scilit.com

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition Type | Predicted λ_max (nm) | Description |

| π → π | ~250 | Corresponds to the benzenoid band, shifted by substituents. |

| π → π | ~285 | A lower energy transition, also shifted to a longer wavelength. |

| π → π* | ~295 | Often appears as a shoulder on the main absorption band. |

| Note: Values are estimated based on the spectrum of benzofuran and typical auxochromic shifts. |

Absorption Maxima and Chromophore Analysis

The electronic absorption spectra of benzofuran and its derivatives are characterized by transitions within the aromatic and heterocyclic ring systems, which together form the chromophore. The benzofuran scaffold is a significant chromophore found in numerous natural products and pharmacologically active compounds. The UV-Vis spectrum of the parent benzofuran molecule exhibits distinct absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the fused ring system.

The substitution pattern on the benzofuran ring plays a crucial role in modulating the electronic properties and, consequently, the absorption maxima (λmax). The introduction of substituents such as a chlorine atom and a methyl group, as in this compound, is expected to cause shifts in these absorption bands. A chlorine atom, being an auxochrome with both inductive (-I) and resonance (+R) effects, can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on its position and interaction with the π-system. The methyl group, an electron-donating group, typically induces a slight bathochromic shift.

For this compound, the chromophore is the entire substituted benzofuran system. The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is influenced by the substituents. Quantum chemical calculations on related benzofuran derivatives have shown that the HOMO is often localized on the benzene ring and the furan oxygen, while the LUMO is distributed over the entire fused system. The presence of the chloro and methyl groups alters the energy levels of these orbitals, thereby affecting the wavelength of maximum absorption.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of the absorption maxima in the electronic spectra of organic molecules, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds where the dipole moment changes upon electronic excitation. For benzofuran derivatives, the π → π* transitions are sensitive to solvent polarity.

In non-polar solvents, the absorption spectrum provides a baseline for the electronic transitions of the molecule with minimal intermolecular interactions. As the solvent polarity increases, the stabilization of the ground and excited states of the molecule can differ. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic shift (red shift) in the absorption maximum. Conversely, if the ground state is more polar, a hypsochromic shift (blue shift) may be observed.

Studies on benzofuran and its derivatives have generally shown a bathochromic shift in λmax with increasing solvent polarity, suggesting that the excited state is more polar than the ground state. This is consistent with the nature of the π → π* transition, which often leads to a more charge-separated excited state. For this compound, one would expect to observe a similar trend. The magnitude of the solvatochromic shift would depend on the change in dipole moment between the ground and excited states.

A systematic study involving a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar protic (e.g., ethanol) and polar aprotic (e.g., acetonitrile), would be necessary to fully characterize the solvatochromic behavior of this compound.

| Solvent | Polarity Index | Expected Shift in λmax |

| n-Hexane | 0.1 | Reference (minimal shift) |

| Dichloromethane (B109758) | 3.1 | Bathochromic shift |

| Acetonitrile | 5.8 | Further bathochromic shift |

| Ethanol (B145695) | 4.3 | Bathochromic shift with potential for hydrogen bonding interactions |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C9H7ClO), the nominal molecular weight is 166 g/mol . The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak (M+•), which will show a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the 37Cl isotope.

Upon electron ionization (EI), the this compound molecule will lose an electron to form the molecular ion, M+•, at m/z 166 (for 35Cl) and 168 (for 37Cl). The fragmentation of this molecular ion is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragment ions and neutral losses.

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 131. This is often a favorable fragmentation pathway for chlorinated aromatic compounds.

Loss of a methyl radical: The molecular ion could lose a methyl radical (•CH3) to form a chlorobenzofuranyl cation at m/z 151.

Loss of carbon monoxide: Benzofuran derivatives are known to undergo ring cleavage with the loss of a neutral CO molecule. This could occur from the molecular ion or subsequent fragment ions. For instance, the ion at m/z 131 could lose CO to yield a fragment at m/z 103.

Retro-Diels-Alder (RDA) reaction: Although less common for aromatic systems, a retro-Diels-Alder type fragmentation of the furan ring could also be considered, leading to the expulsion of acetylene (B1199291) (C2H2).

The mass spectrum of the closely related compound, 7-methylbenzofuran, shows a strong molecular ion peak and significant fragments corresponding to the loss of a hydrogen atom and the loss of CO. The presence of the chlorine atom in this compound introduces additional fragmentation possibilities and the characteristic isotopic signature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

In general, the benzofuran ring system is planar or nearly planar. The fusion of the benzene and furan rings creates a rigid scaffold. The substituents on the ring can influence the planarity and the crystal packing. For this compound, the chlorine atom and the methyl group would lie in or very close to the plane of the benzofuran ring.

The crystal packing of benzofuran derivatives is typically governed by weak intermolecular interactions such as van der Waals forces and, in some cases, π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine atom in this compound could introduce halogen bonding (C-Cl•••O or C-Cl•••π interactions), which can play a significant role in directing the crystal packing arrangement.

The concept of absolute configuration is only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule as it possesses a plane of symmetry that bisects the benzofuran ring. Therefore, it does not exist as enantiomers, and the determination of its absolute configuration is not relevant.

Should a chiral center be introduced into a benzofuran derivative, for example, by the addition of a substituent with a stereocenter, then X-ray crystallography could be employed to determine its absolute configuration, often by using anomalous dispersion effects or by co-crystallizing with a known chiral reference compound.

Computational and Theoretical Studies on 4 Chloro 7 Methylbenzofuran

Density Functional Theory (DFT) Calculationsnih.govphyschemres.org

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of chemical systems, including substituted benzofurans. nih.govaip.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. aip.orgresearchgate.net DFT calculations allow for the prediction of various molecular characteristics, from geometric parameters to vibrational frequencies and electronic properties, offering deep insights into the behavior of 4-Chloro-7-methylbenzofuran. researchgate.netrsc.org

Geometry Optimization and Molecular Conformation

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy.

Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can compute the optimized bond lengths, bond angles, and dihedral angles of the molecule. rsc.orgresearchgate.netsemanticscholar.org These calculations would reveal the planarity of the benzofuran (B130515) ring system and the specific orientation of the chloro and methyl substituents. The resulting data provides a precise, theoretical model of the molecule's ground-state conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzofuran Scaffold This table represents the type of data generated from DFT geometry optimization and is not specific to this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-C (Aromatic) | ~1.39 - 1.42 Å | |

| C-O (Furan) | ~1.37 Å | |

| C-H (Methyl) | ~1.09 Å | |

| Bond Angles | C-C-Cl | ~119° |

| C-O-C (Furan) | ~106° | |

| H-C-H (Methyl) | ~109.5° | |

| Dihedral Angles | C-C-C-C (Ring) | ~0° or ~180° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. researchgate.net

For this compound, these calculations would identify characteristic frequencies for the C-Cl stretching, C-H stretching of the methyl group, and various vibrations within the benzofuran ring. By comparing the computed vibrational wavenumbers with experimental FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.netresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide essential tools for analyzing the distribution and energy of electrons within this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.netirjweb.com

A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net For this compound, analysis of the HOMO and LUMO electron density plots would show their distribution across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. aimspress.com

Table 2: Illustrative Frontier Orbital Energy Data This table represents the type of data generated from HOMO-LUMO analysis and is not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edumpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to classical chemical concepts like core electrons, lone pairs, and bonds. wisc.edumpg.de

This analysis for this compound would quantify the electron density in specific bonds and lone pairs. A key feature of NBO analysis is the study of hyperconjugative interactions, which are stabilizing charge-transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net The second-order perturbation energy (E(2)) associated with these interactions measures their strength, providing insight into intramolecular charge transfer and the stability of the molecular structure. researchgate.netresearchgate.net

Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. wolfram.com

The MEP map for this compound would display different colors to indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green regions represent neutral potential. This map would highlight the electronegative oxygen and chlorine atoms as sites of negative potential and would be crucial for predicting intermolecular interactions and the molecule's reactivity patterns. researchgate.netchemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating reaction mechanisms, providing insights into the step-by-step process of chemical transformations. For substituted benzofurans, these studies often employ quantum mechanics to map out the potential energy surface of a reaction, identifying intermediates, transition states, and products. nih.gov

Transition State Characterization and Activation Energies

The characterization of transition states is a cornerstone of understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are used to locate the geometry of transition states and calculate their energies. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction.

Currently, there are no specific published studies detailing the transition state characterization or calculated activation energies for reactions involving this compound. Such a study would be valuable for predicting its reactivity in various chemical transformations, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions, which are common for benzofuran scaffolds. researchgate.net

Table 1: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) |

| C2 | Data not available |

| C3 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

This table is for illustrative purposes only. The data is hypothetical as no specific computational studies were found.

Reaction Pathways and Selectivity Prediction

By mapping the energies of various possible reaction intermediates and transition states, computational chemistry can predict the most likely reaction pathway and the resulting product selectivity (regio- and stereoselectivity). For a substituted benzofuran like this compound, this could predict, for instance, the most favorable site for functionalization.

Detailed computational studies predicting the reaction pathways and selectivity for this compound are not present in the current body of scientific literature. General studies on benzofurans suggest that electronic and steric effects of substituents play a crucial role in directing reaction outcomes. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating its atomic motions over time. researchgate.net This is particularly useful for understanding the flexibility of a molecule and identifying its low-energy conformations, which can influence its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A mechanistic QSAR study goes a step further by using descriptors that are based on the underlying mechanism of action to build a more predictive and interpretable model.

While QSAR studies have been conducted on various classes of benzofuran derivatives for different biological activities, nih.govresearchgate.net a mechanistic QSAR study specifically including this compound is not available. Such a study would require a dataset of related compounds with measured biological activity and would involve the calculation of quantum chemical descriptors that can explain the observed activity trends based on the compound's electronic and structural properties.

Table 2: Relevant Descriptors for a Mechanistic QSAR Study of Benzofuran Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Mulliken charges | Relate to reactivity and electrostatic interactions. |

| Steric | Molecular volume, surface area | Describe the size and shape of the molecule. |

| Topological | Connectivity indices | Quantify the branching and connectivity of the molecule. |

| Quantum Chemical | Dipole moment, polarizability | Relate to intermolecular interactions. |

This table provides examples of descriptors that would be relevant for a QSAR study of this compound, should such a study be undertaken.

Biological Activities: Mechanistic and in Vitro Investigations of 4 Chloro 7 Methylbenzofuran and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the benzofuran (B130515) core structure have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. researchgate.netnih.gov The inclusion of halogen atoms, such as chlorine, in the benzofuran structure has been noted to influence its antimicrobial efficacy. nih.gov

The antibacterial potential of benzofuran derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 2-salicyloylbenzofuran derivatives demonstrated notable activity against Gram-positive bacterial strains. nih.gov Specifically, compounds bearing a carboxylic acid group on the ether residue of the salicyloyl moiety showed significantly increased antibacterial activity against Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.55 mM. nih.gov One of the most potent compounds in this series exhibited MIC values of 0.06–0.12 mM against these three Gram-positive strains. nih.gov However, these particular derivatives were found to be inactive against the Gram-negative bacterium Escherichia coli at the tested concentrations. nih.gov

In another study, benzofuran-based pyrazole (B372694) derivatives containing p-chloro substituents on the phenyl ring demonstrated excellent activity against Pseudomonas aeruginosa and E. coli at concentrations of 1 and 0.5 mg/mL, respectively. researchgate.net This suggests that the specific structural context of the chloro-substituted benzofuran derivative plays a crucial role in determining its spectrum of antibacterial activity.

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Salicyloylbenzofuran derivatives | S. faecalis, MSSA, MRSA | 0.06–0.55 mM |

| Potent 2-salicyloylbenzofuran derivative | S. faecalis, MSSA, MRSA | 0.06–0.12 mM |

| 2-Salicyloylbenzofuran derivatives | E. coli | Inactive |

| Benzofuran-based pyrazole derivatives with p-chloro substituent | P. aeruginosa | 1 mg/mL |

| E. coli | 0.5 mg/mL |

The antifungal activity of halogenated benzofuran derivatives has also been a subject of investigation. A methyl ester of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid demonstrated antifungal activity against Candida albicans and other Candida species. researchgate.net Additionally, certain oxa-benzofuran derivatives have shown antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. nih.gov The structure-activity relationship in this case indicated that oxa-benzofuran compounds possessed greater antifungal activity than their aza-benzofuran counterparts. nih.gov

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| Methyl ester of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans, Candida spp. | Data not specified |

| Oxa-benzofuran derivatives | Penicillium italicum | 12.5 µg/mL |

| Colletotrichum musae | 12.5–25 µg/mL |

While specific studies on the antitubercular activity of 4-Chloro-7-methylbenzofuran were not prominently found, research on related benzofuran derivatives suggests potential in this area. In silico studies have proposed that derivatives of the benzofuran moiety could be developed into novel antituberculosis drugs. nih.gov These computational analyses suggest that benzofuran derivatives may act as inhibitors of key mycobacterial enzymes. nih.gov For example, it has been suggested that these compounds could potentially target NarL, a transcriptional regulatory protein involved in the adaptation of Mycobacterium tuberculosis to anaerobic conditions. nih.gov

Anticancer Activity in Cell Line Models

The anticancer potential of benzofuran derivatives, particularly halogenated ones, has been extensively studied. nih.govnih.govmdpi.com The introduction of chlorine atoms into the benzofuran structure is considered a significant factor in enhancing their cytotoxic activity against cancer cells. nih.gov

Halogenated benzofuran derivatives have demonstrated the ability to induce cancer cell death through various mechanisms. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has been shown to induce apoptosis in cancer cells in a caspase-dependent manner. mdpi.com Treatment of HepG2 (liver carcinoma) and A549 (lung carcinoma) cells with this compound led to a significant increase in the activity of caspases 3 and 7, by 73% and 85% respectively. mdpi.com

Furthermore, this compound was found to affect the cell cycle of cancer cells. In HepG2 cells, it induced a G2/M phase arrest. nih.gov In contrast, a related brominated derivative caused cell cycle arrest at both the S and G2/M phases in A549 cells. nih.gov Interestingly, both the chlorinated and brominated derivatives were found to have a minimal effect on tubulin polymerization, suggesting that this is not their primary mechanism of antiproliferative action. nih.gov

The cytotoxic effects of 4-chloro-benzofuran derivatives have been observed across a range of human cancer cell lines. The derivative methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited its highest cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 6.3 ± 2.5 μM. mdpi.com It also showed moderate activity against the HepG2 liver cancer cell line, with an IC50 value of 11 ± 3.2 μM. mdpi.com

In a broader context, the introduction of halogens to the benzofuran scaffold has been shown to significantly increase cytotoxicity compared to the parent unsubstituted compounds. nih.gov The position of the halogen atom is a key determinant of the cytotoxic activity. nih.gov For instance, l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives with a 4-chloro substitution exhibited high genotoxicity towards the MCF-7 breast cancer cell line. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 μM |

| HepG2 (Liver Carcinoma) | 11 ± 3.2 μM | |

| l-[(Benzofuran-2-yl)-phenylmethyl]-imidazole with 4-chloro substitution | MCF-7 (Breast Cancer) | High genotoxicity |

Enzyme Inhibition Studies and Receptor Binding Affinity

Inhibition of DNA Gyrase B

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov This makes it a validated and attractive target for the development of new antibacterial agents. nih.govnih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. nih.gov

Recent research has explored the potential of benzofuran-based compounds as inhibitors of DNA gyrase. For instance, a series of novel benzofuran–pyrazole hybrids were synthesized and evaluated for their antimicrobial and DNA gyrase inhibitory activities. mdpi.com Among these, certain compounds demonstrated significant inhibitory potential against E. coli DNA gyrase B. mdpi.com One particularly potent derivative, a pyrido-triazine compound, exhibited an IC₅₀ value of 9.80 µM, which is comparable to the standard drug ciprofloxacin (B1669076) (IC₅₀ of 8.03 µM). mdpi.com This highlights the promise of the benzofuran scaffold in the design of new DNA gyrase inhibitors. mdpi.com

The mechanism of inhibition for many of these compounds involves targeting the GyrB subunit, thereby interfering with the ATP-binding and hydrolysis necessary for gyrase activity. nih.govnih.gov The development of inhibitors that target DNA gyrase is particularly important due to the increasing prevalence of bacterial resistance to existing antibiotics, such as fluoroquinolones, which also target this enzyme. nih.govresearchgate.net By exploring novel chemical scaffolds like benzofuran, researchers aim to identify compounds with different binding modes or mechanisms of action that can overcome existing resistance. nih.gov

Interactive Data Table: Inhibition of E. coli DNA Gyrase B by Benzofuran Derivatives

| Compound | IC₅₀ (µM) |

| Benzofuran-pyrazole-pyrido-triazine derivative (Compound 9) | 9.80 ± 0.21 |

| Compound 10 | 32.20 ± 0.10 |

| Ciprofloxacin (Standard) | 8.03 ± 0.03 |

Aromatase and Steroid Sulfatase Inhibition

Aromatase (CYP19A1) and steroid sulfatase (STS) are two key enzymes involved in the biosynthesis of estrogens, which play a critical role in the development and progression of hormone-dependent breast cancer. cardiff.ac.ukrsc.orgsemanticscholar.orgnih.govnih.gov Aromatase catalyzes the conversion of androgens to estrogens, while STS hydrolyzes inactive steroid sulfates into their active, unconjugated forms. semanticscholar.orgnih.govnih.gov Consequently, the dual inhibition of both aromatase and STS is a promising therapeutic strategy for treating estrogen receptor-positive (ER+) breast cancer. cardiff.ac.ukrsc.org

Benzofuran derivatives have emerged as a promising scaffold for the development of dual aromatase-steroid sulfatase inhibitors (DASIs). cardiff.ac.ukrsc.org Studies have shown that modifications to the benzofuran core can significantly impact inhibitory activity against both enzymes. For example, the addition of a methyl group at the 3-position of the benzofuran ring in certain sulfamate (B1201201) derivatives led to compounds with potent dual inhibitory activity. cardiff.ac.ukrsc.org

Specifically, a 4-chloro derivative of a 3-methylbenzofuran (B1293835) ketone sulfamate (compound 19b) displayed an aromatase IC₅₀ of 137 nM and an STS IC₅₀ of 48 nM. cardiff.ac.ukrsc.org Another derivative, a 4-methoxy substituted compound (19e), also showed strong dual inhibition with an aromatase IC₅₀ of 35 nM and an STS IC₅₀ of 164 nM. cardiff.ac.ukrsc.org These findings underscore the potential of the benzofuran scaffold in designing multi-target agents for hormone-dependent cancers. cardiff.ac.ukrsc.org

Interactive Data Table: Dual Aromatase and STS Inhibitory Activity of Benzofuran Derivatives

| Compound | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |

| 4-chloro derivative (19b) | 137 | 48 |

| 4-methoxy derivative (19e) | 35 | 164 |

Other Relevant Enzyme Targets

The versatility of the benzofuran scaffold allows for its application in targeting a range of other enzymes with therapeutic relevance. For instance, benzofuran derivatives have been investigated as inhibitors of sirtuins, a class of protein deacetylases. mdpi.com A series of novel benzofuran derivatives were designed and synthesized, demonstrating selective inhibitory activity against SIRT2, with IC₅₀ values in the micromolar range. mdpi.com

Furthermore, benzofuran compounds have been explored for their potential to inhibit tubulin polymerization, a key process in cell division, making them of interest in cancer research. pharmatutor.org Lobaric acid, a natural product containing a benzofuran moiety, has been shown to inhibit tubulin polymerization. pharmatutor.org

Antioxidant Activity and Radical Scavenging Mechanisms

Benzofuran derivatives have been identified as having significant antioxidant potential, a property attributed to their ability to scavenge free radicals. rsc.org Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to various diseases. nih.gov Antioxidants neutralize these radicals, thereby mitigating their harmful effects. nih.gov

The antioxidant activity of benzofuran compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the free radical. nih.govmdpi.com

Studies on various benzofuran derivatives have demonstrated their capacity to effectively scavenge these radicals. For instance, certain 1,3-benzofuran derivatives have shown EC₅₀ values in the range of 8.27 to 10.59 mM in antioxidant assays. rsc.org The mechanism of radical scavenging by these compounds often involves the hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways. mdpi.com The presence of hydroxyl or other electron-donating groups on the benzofuran ring system can enhance their antioxidant capacity by facilitating these processes. mdpi.com

The structural features of pyranoanthocyanins, which are flavonoid derivatives containing a benzofuran-like core, allow for easy hydrogen atom/electron transfer and the delocalization of unpaired electrons through their aromatic rings, making them effective free radical traps. mdpi.com

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications influence their therapeutic potential.

Halogen Substituents: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against certain leukemia cell lines. nih.gov In some cases, placing a halogen at the para position of an N-phenyl ring substituent has been associated with maximum activity. nih.gov

Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents also play a crucial role. In the context of SIRT2 inhibition, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the benzofuran core was found to enhance inhibitory activity compared to an electron-withdrawing group like fluorine. mdpi.com Similarly, for antiproliferative activity against certain cancer cells, the introduction of electron-donating substituents was beneficial. mdpi.com Conversely, the introduction of strong electron-withdrawing groups on the aryl moiety of the benzofuran ring has also been shown to influence antiproliferative activity. nih.gov

Other Substituents: The position of other functional groups also dictates the biological activity. For instance, in the development of dual aromatase-steroid sulfatase inhibitors, the placement of a sulfamate group at the 6-position of the benzofuran ring was found to be superior to the 5-position for aromatase inhibitory activity. cardiff.ac.uk Furthermore, the presence of a hydroxyl group at the C-4 position has been linked to excellent antibacterial activity against certain strains. nih.gov Preliminary SAR studies on the cytotoxic activity of benzofuran compounds have indicated that an ester group at the C-2 position is a key site for activity. rsc.org

Pharmacophore Identification for Targeted Biological Function

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a critical step in the design and discovery of novel therapeutic agents. For this compound and its derivatives, pharmacophore modeling helps to elucidate the key structural features that govern their interactions with specific biological targets, thereby influencing their therapeutic effects. While a specific pharmacophore model for this compound has not been explicitly detailed in the available literature, analysis of structure-activity relationships (SAR) for a wide range of benzofuran derivatives allows for the deduction of a putative pharmacophore model applicable to this compound and its analogs.